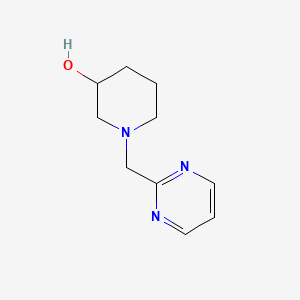

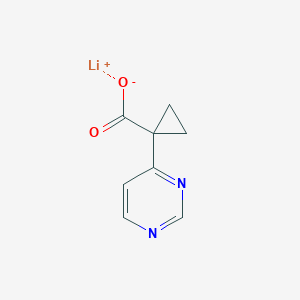

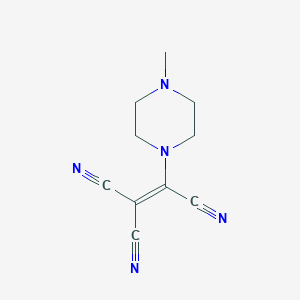

![molecular formula C11H10FN3OS B2751795 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- CAS No. 676522-85-3](/img/structure/B2751795.png)

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-” is a complex organic molecule. It is related to the class of compounds known as benzodiazepines . Benzodiazepines are a class of psychoactive drugs that have sedative and hypnotic effects .

Synthesis Analysis

The synthesis of similar triazole-based compounds has been reported in the literature . The process typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis

The chemical reactions involving similar triazole-based compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These studies provide information about properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Potential HIV-1 Inhibitors

Research has demonstrated the synthesis of novel fluorine-substituted isolated and fused heterobicyclic nitrogen systems bearing the 1,2,4-triazin-5(2H) one moiety, showing promise as inhibitors towards HIV-1 activity. These compounds were synthesized through various chemical reactions and evaluated for their potential to inhibit HIV-1, showcasing significant promise in this application area (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

CDK2 Inhibitors for Cancer Therapy

Fluorine-substituted 1,2,4-triazinones have been synthesized and explored as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a critical protein involved in cell cycle regulation. These compounds have shown significant activity against CDK2, indicating their potential use in cancer therapy. Additionally, some of these compounds have displayed dual anti-HIV and anticancer activities, underlining their versatile therapeutic potential (Makki, Abdel-Rahman, & Khan, 2014).

Antimicrobial Agents

Various fluorine-containing triazinones and triazines have been synthesized and tested for their antimicrobial properties. These studies have highlighted the compounds' effectiveness against a range of microbial strains, offering a new avenue for the development of antimicrobial agents. Such research underscores the importance of fluorine substitution in enhancing the biological activity of these compounds (Sareen, Khatri, Jain, & Sharma, 2006; Bawazir & Abdel-Rahman, 2018).

Antioxidant Agents

The compound has also been explored for its antioxidant properties. Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin- 5-one have been synthesized and evaluated for their antioxidant activity. These studies suggest that fluorinated α-amino phosphonic acids exhibit enhanced antioxidant properties compared to other synthesized systems, indicating their potential use in managing oxidative stress-related conditions (Makki, Abdel-Rahman, & Alharbi, 2018).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied in the context of their use as therapeutic agents . For example, some benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJQKJSKWRBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

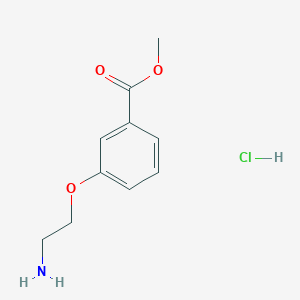

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2751712.png)

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)